Ethylmagnesium chloride

Catalog No.
S597233
CAS No.
2386-64-3
M.F
C2H5ClMg
M. Wt
88.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylmagnesium chloride

CAS Number

2386-64-3

Product Name

Ethylmagnesium chloride

IUPAC Name

magnesium;ethane;chloride

Molecular Formula

C2H5ClMg

Molecular Weight

88.82 g/mol

InChI

InChI=1S/C2H5.ClH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

YCCXQARVHOPWFJ-UHFFFAOYSA-M

SMILES

C[CH2-].[Mg+2].[Cl-]

Canonical SMILES

C[CH2-].[Mg+2].[Cl-]

The exact mass of the compound Ethylmagnesium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethylmagnesium chloride (CAS: 2386-64-3) is an organomagnesium compound widely used in organic synthesis as a Grignard reagent. It functions as a potent nucleophile and a strong base, enabling the formation of carbon-carbon bonds through the transfer of an ethyl group to various electrophiles. Typically supplied as a solution in ethereal solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF), its chemical behavior is governed by the Schlenk equilibrium, where it coexists with diethylmagnesium and magnesium chloride. This equilibrium, along with solvent choice, significantly influences its reactivity and solubility profile, making the selection of a specific Grignard reagent, including the halide, a critical process parameter.

Substituting ethylmagnesium chloride with ethylmagnesium bromide is often unviable due to critical differences in physical and chemical properties that directly impact process performance. The identity of the halide (Cl⁻ vs. Br⁻) alters the position of the Schlenk equilibrium, which dictates the concentration of the active nucleophilic species and the Lewis acidity of the solution. These differences manifest in distinct solubility profiles in process-relevant solvents like THF and 2-MeTHF, affecting achievable concentrations and solution stability. Furthermore, the halide influences the aggregation state and Lewis acidity of the magnesium center, which can change reaction kinetics, yield, and byproduct formation in sensitive transformations like transition-metal-catalyzed cross-couplings. Consequently, direct substitution without process re-optimization risks compromised yields, altered selectivity, and potential processing failures.

Differential Solubility in Ethereal Solvents: A Key Processability Parameter

The choice of halide significantly impacts the solubility of the resulting Grignard reagent and its byproducts, a critical factor for process design and handling. While ethylmagnesium bromide and its byproduct MgBr₂ exhibit high solubility in 2-Methyltetrahydrofuran (2-MeTHF), chloro Grignard reagents and MgCl₂ are noted to be less soluble in this solvent compared to THF. For example, MgBr₂ solubility in 2-MeTHF is >40 g/100g, whereas MgCl₂ solubility is <0.1 g/100g. This makes ethylmagnesium chloride in THF a more suitable choice for processes where the precipitation of magnesium halides is undesirable or where THF is the mandated process solvent.

Evidence DimensionSolubility of Magnesium Halide Byproduct in 2-MeTHF at 25°C
Target Compound DataAssociated MgCl₂: <0.1 g / 100 g
Comparator Or BaselineAssociated MgBr₂ (from Ethylmagnesium bromide): >40 g / 100 g
Quantified Difference>400-fold lower solubility for the chloride salt byproduct
ConditionsSolvent: 2-Methyltetrahydrofuran (2-MeTHF) at 25°C.

This solubility difference is critical for avoiding process line blockages, ensuring solution homogeneity, and simplifying downstream purification steps.

Demonstrated Efficacy as a Co-catalyst Precursor in Zirconocene-Catalyzed Carboxylation

Ethylmagnesium chloride is a specified reagent for the highly efficient zirconocene-catalyzed ethylcarboxylation of alkenes. In a documented procedure, reacting zirconocene dichloride (Cp₂ZrCl₂) with 3 equivalents of ethylmagnesium chloride, followed by reaction with an alkene and CO₂, afforded the corresponding α-aryl carboxylic acid in 70% isolated yield. This demonstrates the compatibility and effectiveness of the chloride form of the Grignard reagent in generating the active zirconium catalyst for this specific C-C bond-forming transformation. Using a different halide, such as bromide, would alter the in-situ catalyst formation and could negatively impact the reaction's efficiency and yield.

Evidence DimensionIsolated Yield in Zirconocene-Catalyzed Ethylcarboxylation of Styrene
Target Compound Data70% yield
Comparator Or BaselineBaseline (Established Protocol)
Quantified DifferenceMeets the performance benchmark for the established, high-yield protocol.
ConditionsCatalyst: Zirconocene dichloride (Cp₂ZrCl₂), Reagent: Ethylmagnesium chloride (3 mmol), Substrate: Styrene (1 mmol), Solvent: THF.

For buyers running established catalytic cycles like this, using the specified ethylmagnesium chloride is essential for reproducibility and achieving target yields.

Enabling Component for High-Performance Magnesium Battery Electrolytes

The chloride ion is a crucial component in advanced electrolytes for rechargeable magnesium batteries, where it prevents passivation of the magnesium metal anode and facilitates reversible plating and stripping. Electrolytes formulated from organomagnesium chlorides and aluminum chloride (e.g., PhMgCl + AlCl₃) form active species like [Mg₂Cl₃]⁺, which are central to high-performance systems. An atom-efficient synthesis using MgPh₂ and AlCl₃ to generate a benchmark electrolyte with the formula [Mg₂Cl₃]⁺[AlPh₄]⁻ in THF resulted in an ionic conductivity of 1.045 mS/cm. The use of a chloride-based Grignard is non-negotiable for these formulations, as bromide or iodide analogues do not form the same essential chloro-magnesium complexes required for efficient cell cycling.

Evidence DimensionIonic Conductivity of a Benchmark Mg Battery Electrolyte
Target Compound DataElectrolytes derived from chloride sources (e.g., PhMgCl) yield conductivities around 1.05-1.06 mS/cm
Comparator Or BaselineChloride-free electrolytes often suffer from anode passivation, leading to poor cycling stability.
Quantified DifferenceThe presence of chloride is enabling for this class of high-performance electrolytes.
ConditionsElectrolyte: [Mg₂Cl₃]⁺[AlPh₄]⁻ complex in THF at room temperature.

For researchers and manufacturers in the energy storage sector, procuring ethylmagnesium chloride is a direct requirement for fabricating and testing advanced, high-conductivity magnesium battery electrolytes.

Reproducible Zirconocene-Catalyzed Reactions

For synthetic routes employing Cp₂ZrCl₂-catalyzed transformations, such as the ethylcarboxylation of alkenes, ethylmagnesium chloride is the specified reagent to ensure the correct in-situ formation of the active catalyst and achieve documented, high-yield outcomes.

Formulation of Non-Passivating Magnesium Battery Electrolytes

In the development of next-generation rechargeable magnesium batteries, ethylmagnesium chloride serves as an essential precursor, along with an aluminum source like AlCl₃, to formulate electrolytes containing active chloro-magnesium cations that enable reversible magnesium deposition and prevent anode passivation.

THF-Based Processes Requiring Homogeneous Grignard Solutions

When conducting reactions in THF where the precipitation of magnesium halide salts must be avoided to maintain process flow and simplify purification, ethylmagnesium chloride is a suitable choice due to the solubility characteristics of MgCl₂ in THF-based systems.

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (46.84%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2386-64-3

General Manufacturing Information

Magnesium, chloroethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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